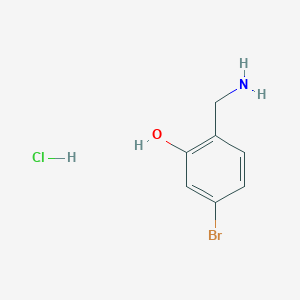

2-Aminomethyl-5-bromo-phenol hydrochloride

Description

Properties

IUPAC Name |

2-(aminomethyl)-5-bromophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRPTVHAVQMYSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956323-95-7 | |

| Record name | 2-(aminomethyl)-5-bromophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminomethyl 5 Bromo Phenol Hydrochloride and Its Analogues

Mannich Reaction Strategies for Ortho-Aminomethylation of Phenols

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, a phenol), formaldehyde (B43269), and a primary or secondary amine, which together form a β-amino carbonyl compound, known as a Mannich base. researchgate.netnumberanalytics.com For phenols, the ortho- and para-hydrogens are sufficiently activated by the hydroxyl group to participate in this reaction, leading to regioselective C-C bond formation. brunel.ac.uk The reaction is particularly valuable for its ability to introduce nitrogen-containing functional groups, which are often crucial for biological activity. numberanalytics.com The ortho-aminomethylation of phenols is a synthetically useful transformation, as this specific structural unit is present in numerous natural products and pharmaceuticals. nih.gov

Achieving high yields and selectivity in the Mannich aminomethylation of bromophenols requires careful optimization of reaction conditions. Key parameters such as catalysts, solvents, temperature, and reaction time significantly influence the outcome. numberanalytics.comresearchgate.net The presence of the bromine atom on the phenol (B47542) ring can affect its reactivity, necessitating tailored conditions compared to simpler phenols.

Research into the aminomethylation of substituted phenols, such as 2-chloro-4-phenylphenol, has shown that the reaction can proceed efficiently in ethanol (B145695) at room temperature, though it may require several days for completion. researchgate.net For other alkylphenols, refluxing in methanol (B129727) is a common strategy. researchgate.net The choice of catalyst is particularly critical; both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., AlCl₃, ZnCl₂) can be employed to facilitate the reaction. numberanalytics.com The temperature must be controlled, as higher temperatures can increase the reaction rate but may also lead to the formation of undesired side products. numberanalytics.com

Below is a table summarizing the typical effects of various parameters on the Mannich reaction of substituted phenols.

| Parameter | Variation | General Outcome on Yield and Selectivity | Citation |

| Catalyst | Brønsted Acids (HCl), Lewis Acids (ZnCl₂), or catalyst-free | Catalysts generally increase reaction rate. The choice can influence regioselectivity and prevent side reactions. Ammonium chloride has been shown to be an effective catalyst in some cases. | numberanalytics.comresearchgate.net |

| Solvent | Polar (Ethanol, Methanol, Water) vs. Non-polar (Toluene, Benzene) | Polar solvents can stabilize the transition state and facilitate the reaction. Ethanol is commonly used and allows for good yields. | numberanalytics.comresearchgate.netmdpi.com |

| Temperature | Room Temperature to Reflux (e.g., 80-110°C) | Higher temperatures accelerate the reaction but can lead to impurities and lower selectivity. Optimal temperature depends on substrate reactivity. | numberanalytics.comresearchgate.netgoogle.com |

| Reaction Time | Hours to Several Days | Less reactive substrates, such as some halogenated phenols, may require extended reaction times to achieve high conversion. | researchgate.netresearchgate.net |

The choice of amine is a defining factor in the outcome of the Mannich reaction with phenols. The use of secondary amines, such as dimethylamine (B145610) or piperidine, typically leads directly to the desired ortho-aminomethylated phenol product. brunel.ac.ukresearchgate.net

In contrast, when primary amines are used, the reaction often proceeds through an initial aminomethylation step, followed by a subsequent cyclization with the phenolic hydroxyl group. This intramolecular condensation results in the formation of 1,3-benzoxazine derivatives. brunel.ac.ukresearchgate.net This alternative pathway must be considered when designing a synthesis for a specific aminomethylphenol.

The source of formaldehyde also plays a role. Aqueous formaldehyde (formalin) is commonly used, particularly when the reaction is conducted in protic solvents like ethanol. researchgate.netresearchgate.net Paraformaldehyde, a solid polymer of formaldehyde, is an effective alternative, especially in non-aqueous solvents or when the presence of water needs to be minimized. mdpi.com

The table below illustrates the differing products based on the amine reagent.

| Amine Type | Formaldehyde Source | Phenol Substrate | Typical Product | Citation |

| Secondary Amine (e.g., Dimethylamine) | Formalin, Paraformaldehyde | Bromophenol | 2-(Dialkylaminomethyl)-5-bromophenol | researchgate.netbrunel.ac.uk |

| Primary Amine (e.g., Methylamine) | Formalin, Paraformaldehyde | Bromophenol | 6-Bromo-3,4-dihydro-3-methyl-2H-1,3-benzoxazine | brunel.ac.ukresearchgate.net |

The mechanism of the Mannich reaction is well-established and proceeds in two primary stages under acidic or basic conditions. numberanalytics.comresearchgate.net

Formation of the Electrophile (Iminium Ion): The reaction begins with the nucleophilic addition of the amine to the carbonyl group of formaldehyde. This is followed by dehydration to form a reactive electrophilic species known as an iminium ion (or Schiff base). numberanalytics.comresearchgate.net This cation is the key intermediate that will react with the phenol.

Electrophilic Aromatic Substitution: The electron-rich phenol ring then acts as the nucleophile, attacking the iminium ion. researchgate.net Due to the strong activating and ortho-, para-directing effect of the hydroxyl group, the attack occurs preferentially at the positions ortho or para to the -OH group. In the case of 5-bromophenol, the position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, leading to the formation of the 2-aminomethyl-5-bromo-phenol product.

This process is a classic example of electrophilic aromatic substitution, where a C-H bond on the aromatic ring is replaced by a C-C bond to the aminomethyl group. researchgate.net

Multistep Synthetic Routes to 2-Aminomethyl-5-bromo-phenol Hydrochloride

While the direct Mannich reaction is often efficient, alternative multistep routes can provide access to the target compound from different starting materials or offer better control over regioselectivity and functional group tolerance.

A plausible, though not widely documented, synthetic pathway to 2-Aminomethyl-5-bromo-phenol can be conceptualized starting from an appropriate acetamide (B32628) precursor, such as N-(5-bromo-2-hydroxyphenyl)acetamide. This route would involve the introduction of a one-carbon unit at the ortho position, followed by its conversion to the aminomethyl group.

A conceptual synthetic sequence could involve the following steps:

Ortho-Formylation: Introduction of an aldehyde group at the position ortho to the phenolic hydroxyl. This can be achieved through various formylation reactions, such as the Duff reaction or Reimer-Tiemann reaction, to yield an N-(4-bromo-2-formyl-6-hydroxyphenyl)acetamide intermediate.

Reductive Amination: The resulting aldehyde can then be converted to the aminomethyl group via reductive amination. This involves reacting the aldehyde with an amine source (such as ammonia (B1221849) or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the primary amine.

Hydrolysis and Salt Formation: The acetamide group (-NHCOCH₃) can be hydrolyzed under acidic or basic conditions to reveal the free amino group, although this is not desired for the final product. For the target compound, the acetamide group is not present. Therefore, starting from a simpler precursor like 5-bromosalicaldehyde (5-bromo-2-hydroxybenzaldehyde) would be more direct. However, if starting from the specified acetamide, the synthesis would be more complex and likely involve protection/deprotection steps.

Given the structure of the target compound, a more direct precursor would be 5-bromo-2-hydroxybenzaldehyde. From there, conversion of the aldehyde to an oxime with hydroxylamine, followed by reduction of the oxime, would yield the desired 2-aminomethyl-5-bromo-phenol.

The reduction of a nitro group to an amine is a fundamental and highly reliable transformation in organic synthesis. sci-hub.sebeilstein-journals.org This reaction can serve as a key step in a multistep synthesis of 2-Aminomethyl-5-bromo-phenol, often by using the nitro group to build a necessary precursor. For instance, the precursor N-(4-bromo-2-hydroxyphenyl)acetamide can itself be synthesized via a pathway involving nitro group reduction.

A common industrial-scale method for producing anilines involves the catalytic hydrogenation of the corresponding nitroarenes. sci-hub.se A representative synthesis for a key precursor could be:

Nitration: Start with a suitable bromophenol and introduce a nitro group. For example, nitration of 4-bromophenol (B116583) would yield 4-bromo-2-nitrophenol (B183274).

Nitro Group Reduction: The nitro group of 4-bromo-2-nitrophenol is then reduced to a primary amine to form 2-amino-4-bromophenol (B1269491). This reduction can be achieved with high chemoselectivity using various methods, including:

Catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C) or Raney Nickel. wikipedia.org

Metal-acid systems, such as iron powder in acidic media (e.g., acetic acid). wikipedia.org

Transfer hydrogenation using reagents like triethylsilane or formic acid. organic-chemistry.org

Subsequent Functionalization: The resulting 2-amino-4-bromophenol can then be further functionalized. For example, acetylation of the newly formed amino group would yield N-(5-bromo-2-hydroxyphenyl)acetamide, which could then be used in a subsequent formylation and reductive amination sequence as described in section 2.2.1.

This strategy highlights the versatility of the nitro group as a synthetic handle, allowing for the introduction of an amino group that can then be protected and used to direct subsequent reactions or be part of the final molecular architecture. sci-hub.se

Synthesis of Structurally Related Bromo-Aminophenol Scaffolds

The construction of the bromo-aminophenol core is a critical first step, and several strategies have been developed to achieve this efficiently. A common and effective approach involves the reduction of a corresponding nitrophenol precursor. For instance, 4-bromo-2-aminophenol can be prepared from 2-nitro-4-bromophenol via a hydrogenation reaction. google.com One method employs a Fe-Cr modified Raney-Ni catalyst, which demonstrates high conversion rates and good selectivity while inhibiting the undesirable side reaction of debromination. google.com

Another route to a related isomer, 2-amino-5-bromophenol, also starts from its nitro analogue, 5-bromo-2-nitrophenol. The reduction can be accomplished using sodium bisulfite in an aqueous sodium hydroxide (B78521) solution, followed by acidification. chemicalbook.com An alternative synthesis for this scaffold begins with N-(4-bromo-2-hydroxyphenyl)acetamide, which is subjected to hydrolysis using hydrochloric acid to yield the desired 2-amino-5-bromophenol. chemicalbook.com

Beyond nitro-group reduction, other methodologies have been explored. Copper-catalyzed cascade reactions have been developed to prepare meta-aminophenol derivatives, and this transformation has been shown to tolerate a bromo-substituent on the aromatic ring, affording multi-substituted aminophenol structures. mdpi.com

The following table summarizes various synthetic approaches to bromo-aminophenol scaffolds:

Table 1: Synthetic Methods for Bromo-Aminophenol Scaffolds

| Starting Material | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Nitro-4-bromophenol | Fe-Cr modified Raney-Ni, H₂ | 4-Bromo-2-aminophenol | google.com |

| 5-Bromo-2-nitrophenol | Sodium bisulfite, NaOH, HCl | 2-Amino-5-bromophenol | chemicalbook.com |

| N-(4-bromo-2-hydroxyphenyl)acetamide | HCl, EtOH | 2-Amino-5-bromophenol | chemicalbook.com |

Derivatization Strategies for this compound and its Precursors

The bromo-aminophenol scaffold serves as a versatile starting point for further chemical modification. The bromine atom and the aminomethyl group (or its precursor functional groups) are key handles for introducing structural diversity, enabling the synthesis of compound libraries for screening and the development of molecules with tailored properties.

Aminomethylation, often achieved through the Mannich reaction, is a fundamental method for introducing an aminomethyl group onto a phenolic ring. mdpi.com This reaction typically involves an active hydrogen-containing compound (like a phenol), formaldehyde, and a primary or secondary amine. mdpi.com The modified Mannich reaction, utilizing phenols, is a straightforward way to produce aminoalkylated products under mild conditions. mdpi.comnih.gov A wide variety of primary and secondary amines can be used in this reaction, allowing for the introduction of diverse substituents on the nitrogen atom. nih.gov

More recent advancements have led to the development of catalytic systems that offer improved selectivity and milder reaction conditions. A transition-metal-free strategy using an iodine–sodium percarbonate catalyst has been developed for the ortho-aminomethylation of phenols in aqueous media. rsc.org This method is notable for its tolerance of sensitive functional groups. rsc.org Additionally, copper(II) acetate (B1210297) has been shown to be a promising catalyst for the ortho-selective aminomethylation of phenols, valued for its mild conditions and high regioselectivity. nih.gov

Table 2: Catalytic Systems for Aminomethylation of Phenols

| Catalytic System | Key Features | Amine Scope | Reference |

|---|---|---|---|

| Iodine–Sodium Percarbonate | Transition-metal-free, aqueous media | Broad range of phenols | rsc.org |

| Copper(II) Acetate (Cu(OAc)₂) | Mild conditions, high ortho-selectivity | Good group compatibility | nih.gov |

Palladium-Mediated Cross-Coupling for C-C Bond Formation on Brominated Phenols

The bromine atom on the phenol ring is an excellent functional group for participating in palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon (C-C) bonds. nih.gov These reactions enable the attachment of a wide array of substituents to the aromatic core. The general catalytic cycle involves an oxidative addition of the aryl bromide to a Palladium(0) complex, followed by transmetalation with an organometallic coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com

This strategy has been effectively used to expand the structure-activity relationship (SAR) of compound classes by creating diverse libraries. nih.gov For example, a variety of palladium-catalyzed cross-coupling reactions were performed on a bromo-naphthalene precursor to generate a library of compounds that were tested as antagonists for the human CC chemokine receptor 8 (CCR8). nih.gov Common cross-coupling reactions applicable to brominated phenols include the Suzuki coupling (using organoboron reagents) and the Stille coupling (using organostannanes). youtube.comacs.org These reactions are well-tolerated by various functional groups, making them highly versatile for complex molecule synthesis. rsc.org

Table 3: Palladium-Mediated Cross-Coupling Reactions on Aryl Bromides

| Reaction Name | Coupling Partner | Bond Formed | Key Application Example | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester (R-B(OR)₂) | Aryl-Aryl, Aryl-Alkyl | General C-C bond formation | youtube.com |

| Stille Coupling | Organostannane (R-SnR'₃) | Aryl-Aryl, Aryl-Vinyl | Synthesis of complex organic molecules | acs.org |

Design and Synthesis of Phenolic Derivatives for Specific Research Applications

The synthetic strategies described above are purposefully employed in the design and synthesis of novel phenolic derivatives with specific biological activities. By systematically modifying the core bromo-aminophenol structure, researchers can probe interactions with biological targets and optimize potency and selectivity.

A clear example is the development of bromophenol derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity treatment. nih.gov Starting with a natural bromophenol lead compound, a series of derivatives were designed and synthesized to improve inhibitory activity. nih.gov The resulting SAR study indicated that a tricyclic scaffold and the presence of four to five bromine atoms were important for potent PTP1B inhibition, with one synthesized compound showing approximately twofold greater potency than the original lead. nih.gov

In another study, novel bromophenol derivatives containing diaryl methane (B114726) structures were designed and synthesized. mdpi.com These compounds were evaluated as inhibitors of metabolic enzymes, including human carbonic anhydrase (hCA) I and II, and acetylcholinesterase (AChE). The synthesized compounds showed potent inhibition, with Ki values in the low nanomolar range, suggesting their potential for applications in diseases like glaucoma and Alzheimer's disease. mdpi.com The synthesis of various other phenolic and aminophenol derivatives has also been pursued to explore their potential as antioxidant, antimicrobial, and cytotoxic agents. researchgate.netnih.gov

Table 4: Research Applications of Designed Phenolic Derivatives

| Compound Class | Synthetic Approach | Biological Target/Application | Key Finding | Reference(s) |

|---|---|---|---|---|

| Polybrominated Phenols | Multi-step synthesis from bromophenol precursors | Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition | Compound 26 exhibited an IC₅₀ of 0.89 µmol/L, outperforming the lead compound. | nih.gov |

| Bromophenol-Diaryl Methanes | Alkylation and O-demethylation of bromophenol precursors | Carbonic Anhydrase (hCA I, hCA II) & Acetylcholinesterase (AChE) Inhibition | Compounds showed potent inhibition with Ki values ranging from 1.63 to 25.67 nM. | mdpi.com |

| o-Aminophenol Derivatives | Multi-step synthesis and derivatization | Antioxidant & Cytotoxic Activity | Certain derivatives showed antioxidant activity superior to the standard quercetin. | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2 Aminomethyl 5 Bromo Phenol Hydrochloride

Exploration of Quinone Methide and Iminium Ion Intermediates

The chemical behavior of 2-Aminomethyl-5-bromo-phenol hydrochloride is significantly influenced by the formation of reactive intermediates such as quinone methides and iminium ions. These transient species are highly electrophilic and play a pivotal role in various reaction pathways.

Ortho-quinone methides (o-QMs) are highly reactive intermediates that can be generated from ortho-substituted phenols. nih.gov They are characterized by a zwitterionic resonance structure, which confers significant electrophilicity to the exocyclic carbon atom. nih.gov This reactivity makes them potent alkylating agents for various cellular macromolecules and nucleophiles. nih.gov The formation of o-QMs can occur through several mechanisms, including the two-electron oxidation of o-hydroxy toluenes or the elimination of a leaving group from an ortho-methyl-substituted phenol (B47542) derivative. nih.gov

In the context of phenolic compounds, the generation of a quinone methide intermediate is a key hypothesis for the condensation reactions in phenol-formaldehyde resin synthesis. mdpi.com Theoretical studies have confirmed that the formation of quinone methide is an energetically favorable pathway. mdpi.com For 2-Aminomethyl-5-bromo-phenol, the formation of an o-quinone methide could proceed via the elimination of the aminomethyl group, creating a reactive intermediate that readily participates in subsequent addition reactions. researchgate.net The formation of the aromatic ring provides a strong thermodynamic driving force for nucleophilic addition to the quinone methide. nih.gov These intermediates are crucial in the synthesis of complex polymers found in nature, such as lignin (B12514952) and melanin. nih.gov

Iminium ions are cationic species containing a C=N double bond, which renders the carbon atom highly electrophilic. numberanalytics.com They are typically formed from the reaction of an aldehyde or ketone with a secondary amine, followed by protonation. numberanalytics.com However, they can also be generated in situ from primary amines like the one in this compound, particularly in reactions involving carbonyl compounds, which is a cornerstone of the Mannich reaction. numberanalytics.comlibretexts.org

The mechanism of imine and subsequently iminium ion formation is a reversible process initiated by the nucleophilic addition of the amine to a carbonyl group, forming a carbinolamine intermediate. libretexts.orglibretexts.org Acid-catalyzed dehydration of the carbinolamine eliminates water and produces the electrophilic iminium ion. libretexts.orglibretexts.org

Once formed, the iminium ion is highly susceptible to attack by a wide range of nucleophiles, including enolates, Grignard reagents, and hydride donors. numberanalytics.com This nucleophilic addition is a fundamental step for creating new carbon-carbon and carbon-nitrogen bonds. numberanalytics.comnih.gov The reaction proceeds through a tetrahedral intermediate, which then collapses to yield the final product. numberanalytics.com Iminium ion cascade reactions have been developed to achieve the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds like quinolizidines and indolizidines in a single operation. nih.gov

Aza-Michael Addition Pathways in Aminomethylation Reactions

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for forming carbon-nitrogen bonds. nih.govnih.gov The primary amine of the aminomethyl group in this compound can act as a potent nucleophile in this reaction. This pathway is of significant interest for modifying renewable monomers and synthesizing nitrogen-containing scaffolds that are prevalent in nature and bioactive compounds. nih.govfrontiersin.org

The reaction can proceed with various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles. nih.govrsc.org In many cases, the aza-Michael addition can be performed under catalyst- and solvent-free conditions, aligning with the principles of green chemistry. rsc.org For example, the reaction of amines with β-fluoroalkylated acrylates provides fluoroalkylated β-amino acid derivatives in high yields. rsc.org When primary amines are used with specific substrates like itaconic acid, the initial aza-Michael addition can be followed by a cascade intramolecular cyclization to form N-substituted pyrrolidone rings. nih.govfrontiersin.org

Below is a table summarizing representative aza-Michael reactions.

| Amine Nucleophile | Michael Acceptor | Product Type | Key Features |

|---|---|---|---|

| Primary/Secondary Amines | α,β-Unsaturated Ketones | β-Amino Ketones | Can be highly enantioselective with chiral catalysts. nih.gov |

| Primary Amines | Itaconic Acid/Esters | N-Substituted Pyrrolidones | Involves a cascade cyclization after the initial addition. nih.gov |

| Various Amines | β-Fluoroalkylated Acrylates | Fluoroalkylated β-Amino Acids | Often proceeds efficiently without a catalyst. rsc.org |

| 4-Nitrophthalimide | α,β-Unsaturated Ketones | Michael Adducts | Achieves excellent enantioselectivity with cinchona alkaloid catalysts. nih.gov |

Reductive Dehalogenation and its Mechanistic Implications in Synthesis

Reductive dehalogenation is a chemical reaction that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. In this compound, this process would remove the bromine atom from the phenolic ring. This transformation is significant in both synthetic chemistry and bioremediation.

In organic synthesis, halogen atoms often serve as excellent blocking groups to control regioselectivity. researchwithrutgers.comorganic-chemistry.org For instance, a bromo substituent can direct functionalization to other positions on the aromatic ring, after which it can be selectively removed. researchwithrutgers.com Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method for the reductive dehalogenation of aryl bromides under neutral conditions. researchwithrutgers.comorganic-chemistry.org Bromides are generally reduced more readily than chlorides, and this selectivity allows for their removal in the presence of other functional groups like nitro, cyano, or keto groups. researchwithrutgers.comorganic-chemistry.org

Alternative methods for reductive dehalogenation exist, including the use of sodium sulfite (B76179) in an aqueous medium, which is particularly effective for substrates that can tautomerize, such as aminophenols. rsc.org This method avoids the need for metal catalysts and organic solvents. rsc.org In environmental and biological contexts, microorganisms associated with marine sponges have been shown to carry out anaerobic reductive dehalogenation of brominated phenolic compounds. nih.gov This microbial process is mediated by enzymes known as reductive dehalogenases. nih.gov

The table below compares different approaches to reductive dehalogenation.

| Method | Reagents/Catalyst | Conditions | Mechanistic Implication/Advantage |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, 10% Pd/C | Neutral | Selective for bromides over other groups; cost-effective for industry. organic-chemistry.org |

| Chemical Reduction | Sodium Sulfite (Na₂SO₃) | Aqueous Medium | Metal-free; suitable for substrates that can tautomerize. rsc.org |

| Microbial Dehalogenation | Anaerobic Microorganisms | Anaerobic, various electron acceptors | Bioremediation pathway; involves reductive dehalogenase enzymes. nih.govnih.gov |

Functional Group Transformations and Stability of the Aminomethyl Phenol Moiety

The 2-Aminomethyl-5-bromo-phenol structure possesses three distinct functional groups—a phenolic hydroxyl, a primary aminomethyl group, and an aryl bromide—each amenable to a variety of chemical transformations. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

The phenolic hydroxyl group can undergo oxidation to form quinones. It can also be derivatized through reactions like O-alkylation or O-acylation. The reactivity of the phenol C-H bonds can be utilized, though controlling chemo- and regioselectivity can be challenging due to the competing nucleophilicity of the hydroxyl group itself. snnu.edu.cn

The primary amine of the aminomethyl group is nucleophilic and can be readily converted into a wide range of other functional groups. organic-chemistry.org Common transformations include N-alkylation and N-acylation to form secondary/tertiary amines and amides, respectively.

The bromine atom on the aromatic ring can be involved in substitution reactions with strong nucleophiles, although such reactions typically require harsh conditions. More synthetically useful is its participation in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. As discussed previously, it can also be removed via reductive dehalogenation. researchwithrutgers.comorganic-chemistry.org

The following table summarizes potential functional group transformations.

| Functional Group | Transformation | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Phenolic -OH | Oxidation | Oxidizing agents (e.g., Fremy's salt) | Quinone |

| Phenolic -OH | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, base | Ether |

| Aminomethyl -CH₂NH₂ | N-Acylation | Acyl chloride, base | Amide |

| Aminomethyl -CH₂NH₂ | N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Aryl Bromide (-Br) | Reductive Dehalogenation | H₂, Pd/C | Aryl C-H |

| Aryl Bromide (-Br) | Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl |

Stereochemical Aspects of Reactions Involving this compound

While this compound is an achiral molecule, its reactions can lead to the formation of chiral centers, making stereochemical control an important consideration. The generation of stereocenters typically occurs when the compound reacts with other prochiral molecules or under the influence of a chiral catalyst.

A key reaction where stereochemistry is crucial is the nucleophilic addition to an iminium ion intermediate derived from the title compound. When an iminium ion is attacked by a nucleophile, a new stereocenter can be created at the carbon atom of the original C=N bond. If the iminium ion is part of a cyclic system, the incoming nucleophile may add preferentially from one face, a phenomenon governed by stereoelectronic control. nih.gov For instance, nucleophilic addition often proceeds via an axial attack on the iminium ion to achieve maximum orbital overlap with the π-system. nih.gov

The development of asymmetric variants of reactions involving aminomethyl phenols allows for the synthesis of enantioenriched products. Chiral catalysts, such as those derived from cinchona alkaloids, have been successfully employed in asymmetric aza-Michael reactions to yield products with high enantiomeric excess. nih.gov Similarly, stereoselective iminium ion cascade reactions have been utilized for the one-pot synthesis of complex, polycyclic alkaloids with multiple stereocenters. nih.gov The strategic choice of substrates, catalysts, and reaction conditions is therefore critical for directing the stereochemical outcome of reactions involving this compound.

Advanced Spectroscopic and Structural Analysis in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2-Aminomethyl-5-bromo-phenol hydrochloride, ¹H and ¹³C NMR spectra would provide primary evidence of the molecular framework by identifying the chemical environments of each hydrogen and carbon atom. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the aminomethyl (-CH₂NH₃⁺) protons, and the phenolic hydroxyl (-OH) proton. The splitting patterns and coupling constants of the aromatic signals would confirm the substitution pattern on the benzene (B151609) ring.

Beyond one-dimensional spectra, advanced two-dimensional NMR techniques are essential for unambiguous structural assignment and for analyzing the compound's conformation in solution. researchgate.net

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, definitively linking the aminomethyl protons to each other and confirming the adjacency of protons on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is critical for conformational analysis, as it detects protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This could be used to determine the preferred orientation of the aminomethyl group relative to the phenol (B47542) ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, allowing for the precise assignment of each carbon signal in the ¹³C NMR spectrum.

These advanced methods collectively provide a detailed map of the molecule's structure and preferred shape in solution, which is vital for understanding its reactivity and interactions. researchgate.net

Mass Spectrometry (MS) for Investigating Reaction Products and Intermediates

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for tracking the progress of chemical reactions. For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to determine the accurate mass of the molecular ion, confirming its elemental formula (C₇H₉BrClNO).

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom in the molecule. Electron ionization (EI) mass spectrometry on the free base could reveal fragmentation patterns, offering structural clues. For instance, the mass spectrum of a related compound, 2-bromophenol, shows characteristic fragments corresponding to the loss of bromine and other parts of the molecule. nist.gov

Furthermore, techniques coupling electrochemistry with mass spectrometry (EC/MS) are increasingly used to study the oxidation of phenolic compounds and their subsequent reactions. nih.gov This approach could be applied to this compound to generate and identify reactive intermediates and final products of oxidation under controlled conditions, providing insight into its metabolic pathways or degradation mechanisms. nih.gov

X-ray Crystallography of this compound Derivatives and Complexes

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state at atomic resolution. nih.gov Obtaining a suitable single crystal of a derivative or a co-crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles. This technique is the definitive method for establishing the absolute configuration of chiral molecules. nih.gov

The detailed three-dimensional structure obtained from X-ray crystallography is crucial for understanding how molecules pack together in a crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. In the crystal structure of derivatives of this compound, several key interactions would be expected:

Hydrogen Bonding: The protonated aminomethyl group (-NH₃⁺) and the phenolic hydroxyl group (-OH) are strong hydrogen bond donors, while the chloride ion (Cl⁻) and the oxygen atom are acceptors. These interactions would likely dominate the crystal packing.

Halogen Bonding: The bromine atom can act as a Lewis acidic center, forming directional interactions with Lewis bases (e.g., oxygen or nitrogen atoms), a phenomenon known as halogen bonding. researchgate.net

π-π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to crystal stability through π-π interactions. nih.gov

Analysis of related crystal structures reveals the importance of these forces in dictating the supramolecular architecture. researchgate.netnih.gov

| Interaction Type | Example Distance (Å) | Reference |

|---|---|---|

| π-π Stacking (Centroid-Centroid) | 3.628 – 3.729 | nih.gov |

| Halogen-Halogen (Br···Cl) | 3.529 | researchgate.net |

| Halogen-Halogen (Cl···Cl) | 3.504 | researchgate.net |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mechanistic Insights and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a compound. mdpi.com These techniques are complementary and can offer detailed information about the functional groups present in this compound. sapub.org

The FT-IR spectrum would be expected to show strong, broad absorptions corresponding to O-H and N-H stretching of the phenol and protonated amine groups, typically in the 3200-3400 cm⁻¹ region. Other key vibrations include C-H stretching from the aromatic ring and the methylene (B1212753) group, and C-C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. scialert.net The C-Br stretching vibration would appear at lower wavenumbers. FT-Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of the carbon backbone, which may be weak in the IR spectrum. sapub.org Comparing experimental spectra with theoretical calculations from Density Functional Theory (DFT) can aid in the precise assignment of each vibrational mode. nih.govnih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -OH (Phenol) | O-H Stretch | ~3200–3400 (Broad) | sapub.org |

| -NH₃⁺ (Amine Salt) | N-H Stretch | ~3000–3300 (Broad) | General |

| Aromatic C-H | C-H Stretch | ~3000–3100 | scialert.net |

| -CH₂- | C-H Stretch | ~2850–2960 | scialert.net |

| Aromatic Ring | C=C Stretch | ~1450–1625 | scialert.net |

| Aryl-Br | C-Br Stretch | ~500–650 | General |

UV-Vis and Fluorescence Spectroscopy in Chemical Reactivity Studies

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically the π → π* transitions in the aromatic ring. The UV-Vis spectrum of this compound would show characteristic absorption maxima (λmax) that are influenced by the substituents on the phenol ring and the solvent used. researchgate.net Studies on similar phenols show that the position and intensity of these absorption bands are sensitive to solvent polarity and pH, which can alter the electronic structure of the chromophore. researchgate.net This sensitivity can be exploited to study protonation equilibria and other chemical reactions.

While the parent compound may not be strongly fluorescent, fluorescence spectroscopy is a highly sensitive technique that could be applied to study its reactivity, often through the use of fluorescent probes or after chemical derivatization. For example, reactions that alter the electronic system of the phenol ring could lead to the formation of a fluorescent product, allowing the reaction to be monitored with high sensitivity. rsc.org The fluorescence properties of related brominated fluorophores have been shown to be highly dependent on pH, suggesting that derivatives of 2-Aminomethyl-5-bromo-phenol could potentially be developed into fluorescent sensors. mdpi.com

Chromatographic Method Development for Research Purity Assessment and Mechanistic Studies

High-Performance Liquid Chromatography (HPLC) Methodologies for Complex Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, quantification, and identification of components within a complex mixture. For a compound such as this compound, which serves as a crucial intermediate in pharmaceutical synthesis, robust HPLC methodologies are indispensable for ensuring purity, monitoring reaction progress, and understanding reaction mechanisms. The development of a suitable HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any impurities or byproducts.

Given the polar nature of the aminomethyl and phenolic hydroxyl groups, combined with the hydrophobicity imparted by the brominated aromatic ring, a reverse-phase HPLC approach is typically the most effective. This methodology utilizes a nonpolar stationary phase and a polar mobile phase.

Stationary Phase Selection:

A C8 or C18 stationary phase is commonly employed for the analysis of compounds with mixed polarity like this compound. mdpi.com These phases provide a good balance of hydrophobic interactions with the bromophenyl moiety and allow for sufficient retention and separation from both more polar and less polar impurities. For instance, a study on the separation of various bromophenols utilized a Phenomenex C8(2) Luna column, which was found to be effective. mdpi.com Another common choice is a Zorbax Eclipse Plus C18 column, which is known for its good peak shape for basic compounds. mfd.org.mk

Mobile Phase Optimization:

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. It typically consists of an aqueous component and an organic modifier.

Aqueous Component: A buffered aqueous solution is often necessary to control the ionization state of the aminomethyl group and the phenolic hydroxyl group, which in turn affects their retention and peak shape. Phosphate or acetate (B1210297) buffers are common choices, with the pH typically maintained in the acidic range (pH 2.5-4.5) to ensure the amine is protonated and to suppress the ionization of the phenol. The addition of an acid, such as 0.05% trifluoroacetic acid (TFA), to the mobile phase can also be advantageous for improving peak shape. mdpi.com

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers used in reverse-phase HPLC. mdpi.comnih.gov The choice between them, and their proportion in the mobile phase, is determined empirically to achieve the best resolution. A gradient elution, where the concentration of the organic modifier is increased over time, is often employed for complex mixtures containing compounds with a wide range of polarities. nih.gov This allows for the elution of both highly polar and non-polar impurities within a reasonable timeframe.

Detection:

Due to the presence of the phenyl ring, this compound exhibits strong UV absorbance. Therefore, a UV detector is the most common and suitable choice for its detection. mdpi.comnih.gov The selection of the detection wavelength is based on the UV spectrum of the compound, typically at its wavelength of maximum absorbance (λmax) to ensure high sensitivity. For phenolic compounds, detection is often performed in the range of 275-286 nm. nih.govajpaonline.com

Purity Assessment and Mechanistic Studies:

A validated, stability-indicating HPLC method is crucial for the purity assessment of this compound. Such a method can separate the active pharmaceutical ingredient (API) from its potential impurities, which may include starting materials, intermediates from the synthesis, and degradation products. researchgate.netscience.gov

For mechanistic studies, HPLC is an invaluable tool for monitoring the progress of a chemical reaction. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, researchers can determine the rate of consumption of reactants and the formation of products and intermediates. This information is vital for understanding the reaction kinetics and optimizing the reaction conditions.

Representative HPLC Method Parameters:

The following table outlines a representative set of HPLC parameters that could be used for the analysis of this compound.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Hypothetical Purity Analysis Data:

The table below presents hypothetical data from an HPLC analysis for the purity assessment of a batch of this compound, demonstrating the separation of the main compound from potential impurities.

| Peak No. | Compound Name | Retention Time (min) | Area (%) | Identity |

|---|---|---|---|---|

| 1 | p-Aminophenol | 3.5 | 0.08 | Starting Material Impurity |

| 2 | 2-Aminomethyl-phenol | 5.2 | 0.15 | Process Impurity |

| 3 | This compound | 10.8 | 99.65 | Main Compound |

| 4 | Unknown Impurity | 12.1 | 0.05 | Unknown |

| 5 | Dibrominated Impurity | 15.4 | 0.07 | Over-bromination Product |

Theoretical and Computational Chemistry Studies on 2 Aminomethyl 5 Bromo Phenol Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net DFT calculations are employed to optimize molecular geometry and determine various quantum chemical descriptors that characterize a molecule's stability and reactivity. For 2-Aminomethyl-5-bromo-phenol hydrochloride, DFT provides a foundational understanding of its electronic properties.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound (Illustrative Data)

| Parameter | Symbol | Value (eV) | Implication |

| Energy of HOMO | EHOMO | -6.95 | Electron-donating capability |

| Energy of LUMO | ELUMO | -1.20 | Electron-accepting capability |

| Energy Gap | ΔE | 5.75 | High kinetic stability, low reactivity |

| Ionization Potential | I | 6.95 | Energy required to remove an electron |

| Electron Affinity | A | 1.20 | Energy released when an electron is added |

| Chemical Hardness | η | 2.875 | Resistance to change in electron distribution |

| Chemical Softness | S | 0.348 | Propensity to change electron distribution |

| Electronegativity | χ | 4.075 | Power to attract electrons |

Note: These values are hypothetical, based on typical DFT (B3LYP/6-311G(d,p)) calculations for similar substituted phenols, and serve to illustrate the concepts.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It helps in identifying the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values; regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com Green areas represent neutral electrostatic potential.

For this compound, an MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the bromine atom due to their high electronegativity. The protonated aminomethyl group (-CH₂NH₃⁺) would exhibit a strong positive potential, making it a site for nucleophilic interaction. The aromatic ring would display a complex distribution of charge influenced by the competing effects of the electron-donating hydroxyl and aminomethyl groups and the electron-withdrawing bromo substituent.

Table 2: Predicted Electrostatic Potential and Charge Distribution on Key Regions of this compound (Illustrative Data)

| Atomic Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Phenolic Oxygen (O) | Highly Negative | Red | Site for electrophilic attack/H-bond donor |

| Protonated Amino Group (NH₃⁺) | Highly Positive | Blue | Site for nucleophilic attack/H-bond acceptor |

| Bromine Atom (Br) | Moderately Negative | Orange/Yellow | Potential for halogen bonding/electrophilic interaction |

| Aromatic Ring | Varied | Green/Yellow | Susceptible to electrophilic substitution, influenced by substituents |

Molecular Modeling and Docking Studies for Ligand-Target Interactions (Non-clinical focus)

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. In the context of chemical research, molecular docking is a key method for predicting the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as an enzyme or protein. nih.govmdpi.com

Beyond the HOMO-LUMO gap, DFT calculations provide several global chemical reactivity descriptors. Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. mdpi.com These descriptors offer a quantitative measure of a molecule's reactivity.

Chemical Hardness (η) and Softness (S) : Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. mdpi.com

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons, indicating its strength as an electrophile.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and computational chemistry for understanding how a molecule's chemical structure relates to its biological activity. oncodesign-services.com By systematically modifying a molecule's structure and evaluating the effect on its interactions with a biological target, researchers can identify key structural features responsible for its function. oncodesign-services.comnih.gov

Computational SAR methods use molecular modeling to predict the activity of novel compounds. oncodesign-services.com For this compound, computational SAR could explore how changes to the substituents on the phenol (B47542) ring affect its binding affinity to a hypothetical target protein. For instance, moving the bromo group to a different position, replacing it with another halogen, or altering the aminomethyl side chain could significantly impact its interaction profile. These studies help in the rational design of new molecules with optimized properties. nih.gov

Table 3: Hypothetical Computational SAR for Analogs of this compound

| Compound Analog | Structural Modification | Predicted Change in Binding Affinity (Docking Score) | Rationale |

| Analog 1 | Bromo group replaced by Chloro | Slight Decrease | Smaller size and different electronic properties of chlorine may lead to weaker halogen bonding or steric interactions. |

| Analog 2 | Bromo group at position 4 instead of 5 | Significant Decrease | Change in the electrostatic and steric profile of the molecule, potentially disrupting key interactions with the target's binding site. |

| Analog 3 | Hydroxyl group replaced by Methoxy | Moderate Decrease | Loss of a key hydrogen bond donor group, which is often crucial for binding to protein active sites. |

| Analog 4 | Aminomethyl group replaced by Amino | Significant Decrease | Altered geometry and basicity of the side chain, affecting electrostatic and hydrogen bonding interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov MD simulations provide detailed information on the conformational flexibility of a molecule and the explicit influence of the surrounding environment, such as a solvent. nih.gov

For this compound, MD simulations can be used to explore its dynamic behavior in an aqueous solution. Such simulations would reveal the stable conformations of the molecule, particularly the rotational freedom of the aminomethyl side chain. Furthermore, MD can elucidate how water molecules arrange around the solute, forming hydration shells and mediating interactions through hydrogen bonding with the hydroxyl and protonated amino groups. This provides a realistic picture of the molecule's behavior in a biological context, going beyond the static view offered by geometry optimization or docking. nih.gov The simulations track the trajectory of each atom, allowing for the analysis of conformational changes and intermolecular interactions on a timescale from picoseconds to microseconds.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). scienceopen.com For analogues of this compound, such as other substituted phenols, these studies are instrumental in predicting their behavior and mechanism of action without the need for extensive experimental testing for every new derivative.

QSAR analyses, in particular, have been effectively applied to predict the bioactivity of phenol derivatives, including their toxicity, mutagenicity, and carcinogenicity, based on their structural parameters. scholarsresearchlibrary.com These models are often built using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to correlate molecular descriptors with biological endpoints. researchgate.net

A significant area of QSAR research for phenol analogues has been the prediction of their toxicity. For instance, studies on the toxicity of various phenol derivatives against the protozoan Tetrahymena pyriformis have demonstrated that a combination of quantum chemical descriptors can effectively model their inhibitory effects. scholarsresearchlibrary.com The toxicity, often expressed as the negative logarithm of the 50% inhibitory concentration (pIC50), can be correlated with descriptors that quantify the electronic and steric properties of the molecules.

The following table presents data from a study on the acute toxicity of several phenol derivatives, which serve as structural analogues.

| Compound Number | Compound Name | pIC50 |

|---|---|---|

| 1 | Phenol | -0.431 |

| 2 | 4-Methylphenol | -0.192 |

| 3 | 2-Chlorophenol | -0.111 |

| 4 | 3-Nitrophenol | -0.091 |

| 5 | 2,4-Dichlorophenol | 0.432 |

| 6 | 2,4,6-Trichlorophenol | 0.975 |

| 7 | Pentachlorophenol | 1.839 |

| 8 | 4-Chloro-3-methylphenol | 0.399 |

| 9 | 2-Methyl-4,6-dinitrophenol | 1.252 |

| 10 | 3,5-Dimethylphenol | 0.113 |

In developing QSAR models for such analogues, a variety of molecular descriptors are employed. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are frequently used to derive electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.net These descriptors provide insights into the reactivity and interaction potential of the molecules.

The table below illustrates the types of molecular descriptors that are typically calculated for phenol derivatives in QSAR studies.

| Descriptor Type | Descriptor Name | Significance in QSAR/QSPR |

|---|---|---|

| Electronic | HOMO Energy | Relates to the electron-donating ability of the molecule. |

| Electronic | LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| Electronic | Dipole Moment | Indicates the polarity of the molecule and its potential for dipole-dipole interactions. |

| Steric | Molecular Volume | Describes the bulk of the molecule, which can influence its fit into a receptor site. |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, affecting its membrane permeability and distribution. |

The predictive power of a QSAR model is assessed through statistical validation, ensuring that the developed correlation is robust and can be used to reliably predict the activity or property of new, untested analogues. scienceopen.com These predictive models are valuable tools in medicinal chemistry and environmental science for the rational design of new compounds with desired properties and for assessing the potential risks of chemical substances. researchgate.net

Applications in Advanced Chemical Synthesis and Material Science Research

2-Aminomethyl-5-bromo-phenol Hydrochloride as a Key Synthetic Intermediate

As a synthetic intermediate, this compound offers multiple reactive sites that can be selectively functionalized. The phenolic hydroxyl and the aminomethyl groups can participate in a range of condensation and substitution reactions, while the bromine atom on the aromatic ring is a key functional group for carbon-carbon bond-forming cross-coupling reactions. This multi-functionality allows it to serve as a foundational building block in organic synthesis.

Building Block for Complex Heterocyclic Systems

The structure of 2-Aminomethyl-5-bromo-phenol is well-suited for the synthesis of complex heterocyclic systems, which form the backbone of many pharmaceutical agents and biologically active compounds. nih.gov The ortho-positioning of the aminomethyl and hydroxyl groups allows them to act in concert to form fused ring systems. For example, derivatives of 2-aminophenol (B121084) are common precursors in the synthesis of benzothiazines through reaction with compounds containing carbonyl or acetylenic groups. nih.gov The presence of both a nucleophilic amine and a hydroxyl group facilitates cyclization reactions to build these and other related heterocyclic scaffolds.

| Heterocyclic System | Precursor Class | Key Reaction Type |

| Benzoxazoles | o-Aminophenols | Condensation with carboxylic acids or aldehydes |

| Benzothiazines | o-Aminophenols | Reaction with β-ketoesters or acetylenic nitriles |

| Phenoxazines | o-Aminophenols | Oxidative coupling reactions |

Precursor in the Synthesis of Quinolone and Oxadiazole Derivatives

The compound serves as a valuable precursor in the synthesis of quinolone and oxadiazole derivatives, two classes of heterocycles with significant pharmacological importance.

Quinolones: Quinolone synthesis often involves the cyclization of an aniline (B41778) derivative. mdpi.com The aminomethyl group in this compound can be chemically modified to an aniline moiety, which can then undergo established synthetic routes like the Conrad-Limpach-Knorr reaction to form the quinolone core. preprints.org The bromo-substituent can be retained for further diversification of the final product or removed as needed.

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. ijper.orgjchemrev.comjchemrev.com A primary method for its synthesis involves the cyclodehydration of diacylhydrazine precursors or the oxidative cyclization of acylhydrazones. researchgate.net The aminomethyl group of the title compound can be converted into a hydrazine (B178648) or a related derivative, which is a key step in preparing the necessary precursors for oxadiazole ring formation. grafiati.com The resulting 2-amino-1,3,4-oxadiazoles are themselves important intermediates for more complex molecules. jchemrev.com

| Derivative Class | General Synthetic Strategy | Role of Precursor |

| Quinolones | Conrad-Limpach-Knorr Reaction | Source of the aniline fragment after functional group manipulation. |

| 1,3,4-Oxadiazoles | Oxidative Cyclization of Acylhydrazones | The aminomethyl group is a handle for conversion into a hydrazide/hydrazone moiety. |

Role in Designing Ligands for Functional Metal Complexes

The design of organic ligands is central to the development of functional metal complexes used in catalysis, medicine, and materials science. rsc.org Aminophenol-based structures are particularly effective as ligands because they can act as bidentate chelators, binding to a metal center through two donor atoms. asianpubs.orgderpharmachemica.com

In this compound, the phenolic oxygen and the nitrogen of the aminomethyl group can coordinate to a metal ion, forming a stable six-membered chelate ring. This bidentate coordination enhances the stability of the resulting metal complex compared to monodentate ligands. researchgate.net The electronic properties of the ligand, and consequently the coordinated metal center, can be fine-tuned by the bromo-substituent on the aromatic ring. Such complexes have applications in areas like catalysis and bioinorganic chemistry. derpharmachemica.comresearchgate.net

Research in Functional Materials and Supramolecular Chemistry

The unique electronic and structural characteristics of this compound suggest its potential utility in the fields of functional materials and supramolecular chemistry.

Integration into Semiconducting Polymer Synthetic Building Blocks

While direct integration of this compound into semiconducting polymers is not widely documented, its structural features make it a plausible candidate as a synthetic building block. Conjugated polymers, which are the basis of organic semiconductors, are often synthesized using palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. researchgate.netmdpi.com

Aryl bromides are key reactants in these polymerizations. researchgate.net The bromine atom on the phenol (B47542) ring provides a reactive site for such cross-coupling reactions, allowing for its incorporation into a polymer backbone. The aminomethyl and hydroxyl groups could further be used to modify the polymer's properties, such as solubility, morphology, or to act as anchoring points for other functional units.

Utilization as Optoelectronic Material Intermediates

Functional organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells, are built from molecular units with specific electronic and photophysical properties. researchgate.netacs.orgrsc.org Phenolic compounds are versatile building blocks for creating more complex, functionalized aromatic systems used in these materials. rsc.org

The conversion of phenols to aryl halides is a common strategy to prepare intermediates for cross-coupling reactions. organic-chemistry.org As this compound already contains a bromo-substituent, it can be directly used as an intermediate. This allows for the systematic construction of larger π-conjugated systems, which are essential for the performance of optoelectronic materials. The aminomethyl and phenol moieties offer sites for further functionalization to tune the final material's properties. researchgate.net

Development of Novel Chemical Reagents and Catalysts utilizing the Aminomethylphenol Scaffold

The unique structural characteristics of the aminomethylphenol scaffold, particularly in derivatives like 2-Aminomethyl-5-bromo-phenol, make it a valuable platform for the development of advanced chemical reagents and catalysts. The presence of both an amino and a hydroxyl group in a specific ortho relationship allows for the formation of stable complexes with a variety of metal ions, providing a foundation for both homogeneous and heterogeneous catalysis. derpharmachemica.comresearchgate.net

The bifunctional and rigid structure of 2-(aminomethyl)phenols, bearing both amino and hydroxyl functional groups, enables them to form stable six-membered ring coordination structures with many transition-metal ions. researchgate.net This chelating property is fundamental to its utility, as it can effectively immobilize metal catalysts, enhancing their stability and performance. researchgate.net Furthermore, the o-aminophenol backbone is often "redox non-innocent," meaning the ligand itself can participate in electron transfer processes during a catalytic cycle. derpharmachemica.com This ability to act as an electron reservoir can facilitate multi-electron reactions at the metal center, opening pathways for novel chemical transformations. derpharmachemica.com The electronic properties of the scaffold can be finely tuned through substitution on the aromatic ring. The presence of a bromine atom at the 5-position, as in 2-Aminomethyl-5-bromo-phenol, introduces an electron-withdrawing effect that can modulate the electron density on the metal center, thereby influencing its catalytic activity.

Research has demonstrated the practical application of this scaffold in creating robust and reusable catalytic systems. In one notable application, 2-(aminomethyl)phenols were grafted onto the surface of boehmite nanoparticles to create a versatile heterogeneous catalyst. researchgate.net This material proved to be an efficient organocatalyst on its own for Knoevenagel condensation reactions, facilitating the formation of α-cyano-substituted alkenes with yields up to 99%. researchgate.net

Moreover, the same aminomethylphenol-modified nanomaterial served as an excellent support for immobilizing palladium nanoparticles. researchgate.net The resulting composite material (Boehmite-NH₂-Amp-Pd) exhibited high catalytic activity and generality in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis. researchgate.net A key advantage of this system is its ease of separation from the reaction mixture and its reusability for at least six consecutive cycles without a significant loss of catalytic efficiency. researchgate.net Such developments highlight a sustainable approach to catalysis, addressing both economic and environmental concerns. researchgate.net

The utility of the aminomethylphenol scaffold extends across various fields of catalysis, from facilitating fundamental bond-forming reactions to applications in small molecule activation and CO₂ reduction. derpharmachemica.comresearchgate.netresearchgate.net The combination of a stable chelating structure, redox-active properties, and the ability to be incorporated into both homogeneous and heterogeneous systems ensures that the aminomethylphenol scaffold will continue to be a fertile ground for the design of novel and effective chemical reagents and catalysts. derpharmachemica.comderpharmachemica.com

Interactive Data Tables

| Property | Description | Significance in Catalysis |

| Bifunctional Nature | Contains both amino and hydroxyl functional groups in an ortho position. researchgate.net | Enables strong bidentate chelation to metal centers. |

| Stable Coordination | Forms stable six-membered ring structures with transition metal ions. researchgate.net | Immobilizes the metal catalyst, enhancing stability and preventing leaching in heterogeneous systems. |

| Redox Non-Innocence | The ligand can actively participate in redox processes by storing and releasing electrons. derpharmachemica.com | Facilitates multi-electron transformations at the metal center, enabling complex reactions. |

| Tunable Electronics | The aromatic ring can be substituted (e.g., with bromine) to alter the electronic properties of the ligand. | Allows for fine-tuning of the catalyst's reactivity and selectivity for specific applications. |

| Versatility | Can be used to create both homogeneous metal complexes and heterogeneous supported catalysts. derpharmachemica.comresearchgate.net | Broadens the scope of potential applications in various reaction conditions and processes. |

| Catalyst System | Reaction Type | Substrates | Key Findings | Reference |

| 2-(aminomethyl)phenols modified boehmite | Knoevenagel Condensation | Various aldehydes and ethyl cyanoacetate | High efficiency as an organocatalyst; yielded α-cyano-substituted alkenes in up to 99% yield. | researchgate.net |

| Palladium nanoparticles on 2-(aminomethyl)phenols modified boehmite | Suzuki-Miyaura Cross-Coupling | Aryl halides and arylboronic acids | Potent catalytic activity for C-C bond formation; catalyst is easily separable and reusable for at least six cycles without significant loss of efficiency. | researchgate.net |

Mechanistic Chemical Biology Investigations in Vitro and Pre Clinical Focus

Investigation of Biochemical Interaction Mechanisms (Excluding human clinical efficacy/safety)

While specific enzyme inhibition studies on 2-Aminomethyl-5-bromo-phenol hydrochloride are not extensively detailed in publicly available literature, the chemical structure suggests potential interactions with various enzymes. Phenolic compounds are known to be competitive inhibitors of some enzymes by binding to their active sites. nih.gov The aminomethyl and bromine substituents on the phenol (B47542) ring of this compound could enhance its binding affinity to certain molecular targets.

The mechanism of action for such compounds often involves the modulation of target protein activity through various non-covalent interactions. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can form halogen bonds and engage in hydrophobic interactions within enzyme active sites. For instance, studies on other phenolic compounds have demonstrated inhibitory activity against bacterial carbonic anhydrases, with inhibition constants (Kᵢ) in the micromolar range. nih.gov Small structural modifications to the phenol scaffold have been shown to drastically affect inhibitory activity against these bacterial enzymes. nih.gov

Derivatives of phenolic compounds have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative disease research. mdpi.com The inhibitory potential is often evaluated through in vitro enzymatic assays, with IC₅₀ values indicating the concentration required for 50% inhibition. mdpi.com

Table 1: Examples of Enzyme Inhibition by Structurally Related Phenolic Compounds This table presents illustrative data from related compounds to suggest potential areas of enzymatic interaction for this compound.

| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |

|---|---|---|---|

| Substituted Phenols | Bacterial Carbonic Anhydrase (NgCAα) | 0.6 - 1.7 µM (Kᵢ) | nih.gov |

| Substituted Phenols | Bacterial Carbonic Anhydrase (VchCAα) | 0.7 - 1.2 µM (Kᵢ) | nih.gov |

| Styrylbenzamide Derivatives | Acetylcholinesterase (AChE) | IC₅₀ values in the µM range | mdpi.com |

| Styrylbenzamide Derivatives | Butyrylcholinesterase (BChE) | IC₅₀ values in the µM range | mdpi.com |

The potential for this compound to bind to DNA and proteins is an area of significant interest in chemical biology. Polyphenolic compounds have been noted to interact with DNA and essential cellular proteins, which can contribute to their biological activities. mdpi.com The planar aromatic ring of the phenol moiety could intercalate between DNA base pairs, while the aminomethyl and bromo substituents could interact with the grooves of the DNA helix or with specific amino acid residues in proteins.

Molecular recognition is often driven by a combination of shape complementarity and chemical interactions. The specific arrangement of functional groups in this compound would dictate its binding specificity and affinity for biological macromolecules. Computational tools like molecular docking can be used to predict potential binding modes and interactions with proteins and DNA.

Chemical Biology Approaches to Probe Cellular Processes (In Vitro Studies)

Phenolic compounds, including brominated phenols, are recognized for their antimicrobial properties. nih.govnih.govresearchgate.net The mechanisms underlying this activity are often multifaceted. It is generally accepted that phenols can exert a non-specific antimicrobial action by altering bacterial membrane permeability. scielo.org.za However, for some phenolic compounds, particularly against Gram-positive bacteria, a more specific mode of action has been suggested, potentially involving the inhibition of DNA, RNA, and protein synthesis. mdpi.comscielo.org.za

Bromophenol derivatives have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.govresearchgate.net Some of these compounds have also been shown to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria. nih.govnih.govresearchgate.net The antimicrobial efficacy of phenolic compounds is influenced by their chemical structure, including the nature and position of substituents on the aromatic ring. mdpi.com

Table 2: In Vitro Antimicrobial Activity of a Bromophenol Derivative This table provides an example of the antimicrobial potential of a related bromophenol compound.

| Compound | Bacterial Strain | Activity | Measurement | Reference |

|---|---|---|---|---|

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus | Good antibacterial activity | Zone of inhibition | nih.govnih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | MRSA | Good antibacterial activity | Zone of inhibition | nih.govnih.gov |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus & MRSA | Biofilm formation inhibition | In vitro assay | nih.govnih.govresearchgate.net |

Derivatives of 2-Aminomethyl-5-bromo-phenol have been studied for their antitumor effects in vitro. These studies have shown that such compounds can inhibit the proliferation of various cancer cell lines. The cytotoxic effects are often dose-dependent. nih.govnih.gov For example, a phenol amine molecule isolated from Salinivenus iranica demonstrated potent cytotoxic effects on breast cancer cell lines with an IC₅₀ value of 100 µg/mL, while showing no effect on normal cells. nih.gov

The induction of apoptosis, or programmed cell death, is a common mechanism through which cytotoxic compounds exert their anticancer effects. mdpi.com Phenolic compounds have been shown to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com Key events in apoptosis induction include the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, activation of caspases, and DNA fragmentation. mdpi.commdpi.com Studies on phenol amine metabolites have shown an enhancement of both early and late apoptosis in breast cancer cells. nih.gov

Table 3: Example of Cytotoxic Activity of a Related Phenol Amine This table illustrates the cytotoxic potential of a related compound on a cancer cell line.

| Compound | Cell Line | Cytotoxic Effect (IC₅₀) | Reference |

|---|---|---|---|

| Phenol amine from Salinivenus iranica | Breast cancer cell lines | 100 µg/mL | nih.gov |

Research on Impurities and Degradation Pathways in Pharmaceutical Development (Focus on chemical and analytical aspects)

The identification and control of impurities and degradation products are critical aspects of pharmaceutical development to ensure the safety and efficacy of a drug substance. For a compound like this compound, potential impurities could arise from the synthesis process or from degradation upon storage.